Aluminum diacetate hydroxide

Description

Contextualization within Basic Aluminum Acetate (B1210297) Chemistry

Aluminum acetate exists in three primary forms: neutral aluminum triacetate (Al(CH3CO2)3), basic aluminum diacetate (HOAl(CH3CO2)2), and basic aluminum monoacetate ((HO)2AlCH3CO2). wikipedia.orgwikipedia.orgbyjus.com Aluminum diacetate hydroxide (B78521), also known as basic aluminum acetate, is a salt that forms from the hydrolysis of aluminum triacetate in water. wikipedia.org It can be synthesized through various methods, including the reaction of aluminum hydroxide with acetic acid or the reaction of sodium aluminate with acetic acid. ceramic-glazes.comqsstudy.com Another production route involves the reaction of aluminum chloride with sodium acetate. google.comgoogle.com

The different forms of aluminum acetate are interconvertible in aqueous solutions, establishing a chemical equilibrium. wikipedia.orgwikipedia.org The monoacetate is formed from aluminum hydroxide and dilute acetic acid, while more concentrated acid leads to the di- and triacetate forms. wikipedia.org

Significance in Contemporary Inorganic and Materials Science

The importance of aluminum diacetate hydroxide in modern inorganic and materials science is multifaceted, stemming from its versatile properties and applications.

Key Research Areas and Applications:

Catalysis: this compound serves as an efficient and environmentally friendly catalyst in various organic and inorganic reactions. growthmarketreports.com It is particularly valuable in the synthesis of fine chemicals, polymers, and active pharmaceutical ingredients (APIs). growthmarketreports.com Its use aligns with the principles of green chemistry due to its non-toxic and biodegradable nature. growthmarketreports.com

Materials Synthesis: The compound is a precursor in the synthesis of advanced materials. For instance, colloidal aluminum hydroxide nanoparticles with photoluminescent properties can be synthesized via the thermal decomposition of this compound. researchgate.net These nanoparticles have potential applications in transparent luminescent polymer nanocomposites. researchgate.net Furthermore, this compound is utilized in sol-gel processes to create two-dimensional nanostructures of aluminum hydroxide acetate. acs.org The sol-gel method, in general, is a crucial technique for producing high-purity alumina (B75360) powders and membranes. cnrs.fr

Textile Industry: A long-standing application of this compound is its use as a mordant in the textile industry. wikipedia.orglookchem.comcore.ac.uk It helps to fix dyes, such as natural dyes, onto fibers like cotton, improving the colorfastness of the dyed materials. lookchem.comcore.ac.uk

Surface Coatings and Treatments: It is employed in waterproofing and fireproofing fabrics. lookchem.comcore.ac.uk Aluminum hydroxide, a related compound, is known for its fire-retardant properties as it decomposes endothermically and releases water vapor. nanorh.comwikipedia.org

Luminescent Materials: Research has shown that aluminum hydroxide nanoparticles, which can be derived from precursors like this compound, can exhibit UV and blue light emission. nih.govrsc.org These properties are attributed to oxygen vacancies and carbon-related radical impurities. rsc.org

Interactive Data Table: Properties of this compound

| Property | Value | References |

| Chemical Formula | C4H7AlO5 | wikipedia.orgjnfuturechemical.combiosynth.com |

| Molecular Weight | 162.08 g/mol | lookchem.comjnfuturechemical.combiosynth.com |

| Appearance | White powder | wikipedia.orglookchem.comechemi.com |

| Solubility in Water | Insoluble or sparingly soluble | jnfuturechemical.comottokemi.comechemi.comchemicalbook.com |

| Density | 1.045 g/cm³ | echemi.comchemicalbook.com |

| Melting Point | 54°C | echemi.comalfa-chemistry.com |

| Boiling Point | 117.1°C at 760 mmHg | echemi.com |

| Decomposition Temperature | Decomposes at 200°C | chembk.comwikipedia.org |

| Stability | Stable under normal conditions; incompatible with strong oxidizing agents. | jnfuturechemical.comchemicalbook.comchembk.com |

Research Findings:

Recent studies have focused on leveraging the unique properties of this compound for novel applications. For example, a simple method for synthesizing 2D aluminum hydroxide acetate macromolecules via a nonaqueous sol-gel route has been developed. acs.org This process, guided by bridging hydroxide ions and the coordination of organic ligands, opens new possibilities for designing planar nanostructures. acs.org

In another area of research, the thermal decomposition of this compound in the presence of oleic acid has been used to create colloidal luminescent aluminum hydroxide nanoparticles. researchgate.net These nanoparticles are highly dispersible in non-polar solvents and can form transparent composites with polymers like ethylene-vinyl acetate (EVA), indicating their potential for use in advanced optical materials. researchgate.net

The role of aluminum compounds, including those derived from this compound, as catalyst supports is also a significant area of investigation. mdpi.com The properties of the support material can greatly influence the efficiency and selectivity of catalytic processes, such as those used in petrochemistry and oil refining. mdpi.com

Properties

IUPAC Name |

aluminum;diacetate;hydroxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.Al.H2O/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H2/q;;+3;/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQQUTGFAWJNQIP-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

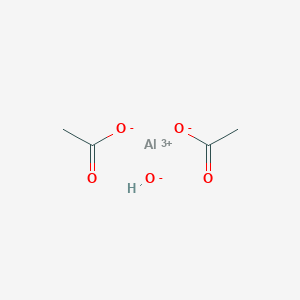

CC(=O)[O-].CC(=O)[O-].[OH-].[Al+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7AlO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142-03-0 | |

| Record name | Basic aluminum acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aluminum subacetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15679 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALUMINUM SUBACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FGL8577C9S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Controlled Preparation of Aluminum Diacetate Hydroxide Complexes

Sol-Gel Processing Routes

Sol-gel processing offers a versatile approach to synthesize aluminum diacetate hydroxide (B78521) with control over its structure and properties. This method involves the transition of a system from a liquid "sol" into a solid "gel" phase. Both nonaqueous and aqueous pathways have been explored.

Nonaqueous Sol-Gel Synthesis Strategies

Nonaqueous sol-gel routes provide an alternative to traditional aqueous methods, often allowing for better control over the reaction environment and the final product's morphology. A notable development in this area is the synthesis of two-dimensional (2D) aluminum hydroxide acetate (B1210297) macromolecules, [Al(OH)(OAc)₂]m, via a non-aqueous sol-gel route at mild temperatures and ambient pressure researchgate.net. In-situ Fourier transform infrared (FTIR) measurements and density functional theory (DFT) calculations have been employed to understand the self-assembly mechanism of these 2D structures. It has been determined that the bridging of hydroxide (-OH) groups and the coordination modes of the organic ligands are crucial in guiding the formation of these planar nanostructures researchgate.net. Theoretical calculations indicate that the planar oligomer structure of [Al(OH)(OAc)₂]₈ is more thermodynamically favorable than its linear counterpart, suggesting a ligand-directed anisotropic condensation reaction researchgate.net.

Aqueous Sol-Gel Pathways and Hydrolysis-Condensation Control

Aqueous sol-gel pathways for preparing aluminum diacetate hydroxide are common and rely on the controlled hydrolysis and condensation of aluminum precursors in an aqueous environment. The fundamental reaction involves dissolving an aluminum source, such as aluminum hydroxide, in an acetic acid solution chemicalbook.comchemequations.com. The resulting solution undergoes hydrolysis, leading to the formation of various complex aluminum-hydroxyl species and colloidal aluminum hydroxide chemicalbook.com.

The control of hydrolysis and condensation is critical in determining the final product. For instance, the preparation of gelatinous aluminum hydroxide from aqueous solutions of aluminum salts by reaction with an alkali demonstrates the influence of preparation conditions on the final product's composition researchgate.net. Factors such as pH, aging time, and the presence of different ions can lead to the formation of amorphous aluminum hydroxide, pseudoboehmite, bayerite, or hydrargillite researchgate.net. While not exclusively focused on this compound, this research highlights the principles of hydrolysis and condensation control that are central to aqueous sol-gel synthesis.

Precursor-Based Reaction Systems

Precursor-based reaction systems are widely employed for the synthesis of this compound. These methods involve the chemical transformation of specific aluminum-containing precursors in the presence of acetate sources.

Reaction of Aluminum Hydroxide with Carboxylic Acids

A common and straightforward method for the preparation of this compound is the direct reaction of aluminum hydroxide with acetic acid chemicalbook.comchemequations.comyoutube.com. This acid-base reaction results in the formation of aluminum acetate and water chemequations.comck12.orgbrainly.comck12.org. The stoichiometry of the reactants can be adjusted to favor the formation of the diacetate form chemicalbook.comck12.orgck12.org. The reaction can be represented by the following balanced chemical equation:

3CH₃COOH + Al(OH)₃ → Al(CH₃COO)₃ + 3H₂O brainly.com

This method is often used for both laboratory-scale and industrial production due to the availability of the starting materials chemicalbook.com.

Methods Utilizing Sodium Aluminate and Acetic Anhydride/Acid Systems

Another synthetic route involves the reaction of sodium aluminate (NaAlO₂) with an aqueous acetic solution chemicalbook.comchemdad.comgoogle.com. The acetic solution can be prepared from acetic acid, acetic anhydride, or a combination of both google.com. This process yields aluminum diacetate monobasic and sodium acetate in the reaction mixture google.com.

A key consideration when using acetic anhydride is the management of the exothermic reaction that occurs upon mixing with the sodium aluminate solution google.com. Rapid mixing can lead to localized overheating and the formation of cross-linked Al-O species, resulting in a product with a poor acetate-to-aluminum ratio google.com. Therefore, a controlled, slow addition of acetic anhydride or the use of mixed acetic acid/acetic anhydride solutions is recommended to ensure the formation of the desired product google.com.

The reaction can be summarized as follows:

NaAl(OH)₄ + 2 C₂H₄O₂ → C₄H₇AlO₅ + NaOH + 2 H₂O globallcadataaccess.org

| Reactant 1 | Reactant 2 | Key Condition | Product |

| Sodium Aluminate | Acetic Acid/Anhydride | Controlled addition to manage exotherm | This compound |

Conversion from Aluminum Salts (e.g., Aluminum Sulfate (B86663), Aluminum Chloride) in Acetate Media

Historically, one of the first methods to produce aluminum diacetate monobasic was through a double displacement reaction google.com. This involved reacting aluminum sulfate with lead acetate google.com. A similar displacement reaction using barium acetate has also been employed chemicalbook.comgoogle.com.

A more contemporary approach involves the reaction of aluminum chloride (AlCl₃) with sodium acetate google.comgoogle.com. In some processes, this reaction is used as a secondary step. For instance, after forming aluminum diacetate monobasic and sodium acetate from the reaction of sodium aluminate and an acetic solution, aluminum chloride is added to the mixture. The aluminum chloride then reacts with the existing sodium acetate to produce more of the desired product google.com.

| Aluminum Salt | Acetate Source | Reaction Type |

| Aluminum Sulfate | Lead Acetate / Barium Acetate | Double Displacement |

| Aluminum Chloride | Sodium Acetate | Displacement |

Influence of Reaction Conditions on Product Speciation and Morphology

The synthesis of this compound is highly sensitive to reaction conditions, which critically determine the chemical nature (speciation) and the physical form (morphology) of the resulting product. Key parameters influencing the outcome include temperature, pH, reaction time, and the choice of precursors.

Precise temperature control is paramount for directing the synthesis towards the desired product. For instance, in synthetic routes involving sodium aluminate and aqueous acetic solutions, the reaction temperature is typically maintained between 50-105°C, with a preferred range of 95-100°C. google.comgoogle.com When using acetic anhydride as a reactant, rapid or uncontrolled heating can be detrimental. Exothermic reactions can create localized "hot spots," leading to the formation of undesirable cross-linked aluminum-oxygen species and a product with a poor acetate-to-aluminum ratio. google.com A slow, controlled addition of acetic anhydride is therefore recommended to achieve good results. google.com

The thermal treatment of aluminum precursors also significantly impacts morphology. For example, the thermal treatment of aluminum hydroxide (gibbsite) at 260°C initiates a topotactic phase transition to boehmite, which is associated with a reduction in particle size and a change to a more elongated and agglomerated morphology. mdpi.com Higher temperatures can further promote the transformation of aluminum species into more highly polymerized forms. researchgate.net One study demonstrated that heating this compound from 300°C up to 700°C results in the formation of a gamma-Al2O3 structure. researchgate.net

The pH of the reaction medium has a profound effect on both the speciation and morphology of aluminum hydroxide products, which are common precursors for this compound. The composition and structure of aluminum hydroxides prepared by chemical precipitation are directly influenced by the pH level. researchgate.net

At a pH of 5 to 6 , the precipitate is amorphous aluminum hydroxide. researchgate.net

At a pH of 7 , the product is predominantly boehmite. researchgate.net

In a pH range of 8 to 11 , the formation of bayerite is favored. researchgate.net

This speciation directly impacts the morphology of the particles. As the pH increases from 5 to 11, the particle morphology transitions from ultrafine floccules to 50 nm blowball-like structures, and finally to 150 nm irregular agglomerates. researchgate.net

The choice of starting materials and their concentrations also plays a crucial role. The most common preparation method involves the reaction of aluminum hydroxide with glacial acetic acid. google.comgoogle.com However, various other synthetic routes exist, including the reaction of aluminum chloride with sodium acetate or the double displacement reaction between aluminum sulfate and lead or barium acetate. google.comgoogle.com The specific aluminum precursor can dictate the resulting crystalline phase; for example, AlCl₃ tends to generate boehmite, whereas Al(NO₃)₃·9H₂O can lead to the formation of bayerite. mdpi.com

The reaction time is another variable that must be controlled. In a synthesis reacting aluminum hydroxide with acetic anhydride and acetic acid at 125°C, a reaction time of 12 hours was employed to yield acicular, or needle-like, crystals of this compound. prepchem.com For processes involving sodium aluminate, reaction times for various steps are estimated to be between 1 to 8 hours. google.com

Interactive Data Table: Effect of Reaction Conditions on this compound Synthesis

| Parameter | Condition | Effect on Speciation | Effect on Morphology |

| Temperature | 95-100°C | Preferred range for synthesis from sodium aluminate/acetic acid. google.comgoogle.com | Not specified |

| Rapid heating (with acetic anhydride) | Formation of cross-linked Al-O species; poor acetate ratio. google.com | Not specified | |

| 125°C (with Al(OH)₃/acetic anhydride) | Formation of aluminum monohydroxide diacetate. prepchem.com | Acicular (needle-like) crystals. prepchem.com | |

| 260°C (on Al(OH)₃ precursor) | Partial transition of gibbsite to boehmite. mdpi.com | Reduced particle size, more elongated and agglomerated. mdpi.com | |

| pH | 5-6 | Amorphous aluminum hydroxide. researchgate.net | Ultrafine floccules. researchgate.net |

| 7 | Boehmite. researchgate.net | ~50 nm blowball-like structures. researchgate.net | |

| 8-11 | Bayerite. researchgate.net | ~150 nm irregular agglomerates. researchgate.net | |

| Reactants | 100% Acetic Anhydride | Poor acetate-to-aluminum ratio. google.com | Not specified |

| AlCl₃ precursor | Can lead to boehmite formation. mdpi.com | Not specified | |

| Al(NO₃)₃·9H₂O precursor | Can lead to bayerite formation. mdpi.com | Not specified | |

| Reaction Time | 1-8 hours | Time for steps in sodium aluminate process. google.com | Not specified |

| 12 hours | Time for synthesis from Al(OH)₃ at 125°C. prepchem.com | Acicular crystals. prepchem.com |

Structural Elucidation and Advanced Spectroscopic Characterization of Aluminum Diacetate Hydroxide

Coordination Chemistry and Geometrical Aspects

Elucidation of Aluminum Coordination Environments (e.g., Octahedral vs. Tetrahedral Species)

In the solid state, aluminum diacetate hydroxide (B78521) has been shown to exist in different phases, including an anhydrous form, Al(OH)(O₂CCH₃)₂, and a dihydrate, Al(OH)(O₂CCH₃)₂ · 2H₂O. researchgate.net Through detailed structural analysis using X-ray and three-dimensional electron diffraction techniques, the aluminum centers in these crystalline phases have been determined to be exclusively in an octahedral coordination environment. uni-kiel.deuni-kiel.de This means each aluminum ion is coordinated to six oxygen atoms from the surrounding hydroxide and acetate (B1210297) ligands.

While tetrahedral aluminum is known to exist in some aluminate and aluminosilicate (B74896) structures, current research on crystalline aluminum diacetate hydroxide points towards the prevalence of octahedral AlO₆ units. uni-kiel.deuni-kiel.de The preference for octahedral geometry is typical for Al³⁺ in many of its complexes, particularly with oxygen-donor ligands.

Table 1: Coordination Environment of Aluminum in Crystalline Phases of this compound

| Phase | Coordination Geometry | Coordination Number | Spectroscopic Evidence |

| Anhydrous Al(OH)(O₂CCH₃)₂ | Octahedral | 6 | X-ray Diffraction, Electron Diffraction uni-kiel.deuni-kiel.de |

| Al(OH)(O₂CCH₃)₂ · 2H₂O | Octahedral | 6 | X-ray Diffraction, Electron Diffraction uni-kiel.deuni-kiel.de |

It is important to note that while solid-state characterization confirms octahedral aluminum, the speciation in aqueous solutions can be more complex and may involve different coordination environments. However, for the purposes of this structural elucidation of the compound itself, the octahedral geometry is the experimentally verified form.

Characterization of Ligand Coordination Modes (e.g., Bridging Hydroxyl, Acetate Coordination)

The hydroxide and acetate ligands in this compound exhibit various coordination modes, which are fundamental to the formation of extended structures. The hydroxide group primarily acts as a bridging ligand (μ-OH), connecting two aluminum centers. researchgate.net This bridging is a key factor in the polymerization of the aluminum-containing units.

The acetate ligands also play a crucial role in linking the aluminum centers. They can coordinate to the aluminum ions in a variety of ways, including as bridging ligands between two aluminum atoms. In the structure of anhydrous Al(OH)(O₂CCH₃)₂, these bridging acetate ions, in conjunction with the bridging hydroxyl groups, create chains of interconnected [AlO₆] octahedra. researchgate.net Specifically, the crystal structure of the anhydrous phase is composed of chains of both cis- and trans-linked AlO₆ polyhedra. uni-kiel.de In the dihydrate form, the chains are made up of cis-trans-linked AlO₆ polyhedra, leading to the formation of one-dimensional channels that are occupied by water molecules. uni-kiel.de

Hierarchical Assembly and Oligomeric/Polymeric Structures

The primary coordination units of this compound can self-assemble into larger, more complex oligomeric and polymeric structures. This hierarchical assembly is a key feature of its chemistry.

Formation of Oligomeric Units and Their Thermodynamic Stability

Beyond simple polymeric chains, aluminum hydroxy acetates can form large, discrete oligomeric clusters. A notable example is the cationic cluster [Al₂₄(OH)₅₆(CH₃COO)₁₂]⁴⁺. uni-kiel.dedesy.de This complex cluster is composed of eight edge-sharing trinuclear {Al₃(μ₃-OH)(μ₂-OH)₃}⁵⁺ building units. desy.de The formation of such a large and highly charged species highlights the complex interplay of hydrolysis and condensation reactions in the aluminum acetate system.

The anhydrous phase, Al(OH)(O₂CCH₃)₂, has been identified as the thermodynamically stable product under certain conditions. For instance, the dihydrate phase and another related aluminum hydroxy acetate compound transform into the anhydrous phase upon heating. uni-kiel.de Theoretical calculations have also shed light on the stability of smaller oligomers. For an [Al(OH)(OAc)₂]₈ oligomer, a planar structure is calculated to be more thermodynamically favorable than a linear one, which has implications for the directed assembly of nanostructures. acs.org

Directing Assembly Towards Planar or 2D Nanostructures

The coordination modes of the bridging hydroxide and acetate ligands are instrumental in directing the self-assembly of this compound into two-dimensional (2D) nanostructures. acs.org By controlling the reaction conditions, it is possible to promote the growth of planar macromolecules. The formation of these 2D structures is understood to occur through a ligand-directed anisotropic condensation process. acs.org This involves the preferential formation of bonds in a plane, leading to the extension of the structure in two dimensions. The thermodynamic preference for planar oligomers over linear chains provides a driving force for this 2D assembly. acs.org

Advanced Spectroscopic Probes for Structural Analysis

A variety of advanced spectroscopic techniques are employed to elucidate the complex structures of this compound, from the local coordination environment to the larger polymeric assemblies.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in the compound. A sharp vibrational band observed around 3700 cm⁻¹ is characteristic of a bridging μ-OH group with minimal hydrogen bonding. researchgate.netgoogle.com The presence of water molecules, as in the dihydrate phase, leads to a broadening of the bands in the 3000–3700 cm⁻¹ region due to hydrogen bonding. researchgate.net The strong absorbances in the regions of 1600 cm⁻¹ and 1475-1427 cm⁻¹ are characteristic of the acetate ligands. google.com

Table 2: Key Infrared Vibrational Frequencies for this compound

Click to view table

| Wavenumber (cm⁻¹) | Assignment | Significance | Reference |

| ~3700 | O-H stretch (bridging, non-H-bonded) | Indicates μ-OH groups linking Al centers | researchgate.netgoogle.com |

| 3000-3700 (broad) | O-H stretch (H-bonded) | Presence of water molecules or extensive H-bonding | researchgate.net |

| ~1600 | Asymmetric COO⁻ stretch | Characteristic of acetate coordination | google.com |

| 1475, 1427 | Symmetric COO⁻ stretch | Characteristic of acetate coordination | google.com |

| ~1062 | -OH bending | Typical of boehmite-like structures | google.com |

| 985, 625-695, 500-570 | Al-O linkages and stretching | Vibrations of the aluminum-oxygen backbone | google.com |

Powder X-ray diffraction (PXRD) is essential for identifying the crystalline phases of this compound and determining their structure. The diffraction patterns are unique to each phase (e.g., anhydrous vs. dihydrate) and can be used to monitor phase transformations under different conditions, such as varying temperature. researchgate.netresearchgate.net For example, heating the dihydrate phase leads to changes in the PXRD pattern that indicate a transformation to the anhydrous phase. uni-kiel.de

Vibrational Spectroscopy (e.g., In situ Fourier Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy)

Vibrational spectroscopy is a powerful tool for probing the molecular structure of this compound, identifying functional groups, and studying the coordination between the acetate ligands and the aluminum center.

In situ Fourier Transform Infrared (FTIR) Spectroscopy

In situ FTIR spectroscopy allows for the real-time monitoring of the formation and transformation of this compound. Studies on the synthesis of aluminum-hydroxide acetate nanostructures reveal distinct vibrational bands that are characteristic of the compound. The carboxylate (COO⁻) stretching vibrations are particularly informative. The asymmetric stretching vibration (νₐ(COO⁻)) and the symmetric stretching vibration (νₛ(COO⁻)) appear at specific wavenumbers, and the difference between them (Δν = νₐ - νₛ) provides insight into the coordination mode of the acetate group. For instance, a larger separation can indicate a unidentate coordination, while a smaller separation suggests a bidentate or bridging coordination mode.

Key FTIR bands observed during the formation of aluminum-hydroxide acetate include those related to the C-C bond and the carboxylate groups, which show progressive changes in absorbance over time as the reaction proceeds.

Raman Spectroscopy

Raman spectroscopy complements FTIR by providing information on non-polar bonds and is particularly useful for studying the Al-O framework. The Raman spectra of aluminum-hydroxide acetate show characteristic peaks corresponding to Al-O vibrations and the acetate ligands. For comparison, the Raman spectra of related compounds like aluminum hydroxide (Al(OH)₃) show distinct peaks for Al-OH bending and stretching modes. These reference spectra help in assigning the peaks associated with the hydroxide component in this compound.

The interactive table below summarizes key vibrational spectroscopy data for this compound and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ²⁷Al Magic-Angle Spinning NMR, ¹³C MAS NMR)

Solid-state NMR spectroscopy is indispensable for investigating the local atomic environment in this compound, especially given its often amorphous or poorly crystalline nature.

²⁷Al Magic-Angle Spinning (MAS) NMR

²⁷Al is a quadrupolar nucleus, making its NMR signal highly sensitive to the local symmetry of the aluminum coordination sphere. High-field ²⁷Al MAS NMR can effectively distinguish between aluminum atoms in different coordination environments. Amorphous aluminum hydroxides have been shown to contain not only the expected octahedral (AlO₆) coordination but also five-coordinate (AlO₅) and four-coordinate (AlO₄) aluminum sites. These lower-coordinated Al sites are often found on the surface or in defect regions of the material.

For this compound, ²⁷Al MAS NMR spectra would be expected to reveal the distribution of these coordination states, providing critical information about the compound's structure. The chemical shifts are characteristic for each coordination number.

¹³C Magic-Angle Spinning (MAS) NMR

¹³C MAS NMR provides information about the carbon environments within the acetate ligands. The spectrum would typically show two distinct resonances corresponding to the carboxyl carbon (COO⁻) and the methyl carbon (CH₃) of the acetate group. The precise chemical shifts can be influenced by the coordination mode of the acetate to the aluminum center. While specific ¹³C MAS NMR studies on this compound are not extensively detailed in the literature, the expected chemical shifts can be predicted based on data from similar metal acetates.

The following table summarizes the typical ²⁷Al NMR chemical shifts for different aluminum coordination environments.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within a material. Pure this compound, being a salt of a d⁰ metal ion with simple organic ligands, is not expected to show significant absorption in the visible region and has limited absorption in the accessible UV range. However, its optical properties can be influenced by its nanostructured form, the presence of defects, or impurities.

Research on aluminum hydroxide nanomaterials has shown that they can exhibit photoluminescence (PL), with emission in the UV and blue regions of the spectrum. Blue light emission (around 450-470 nm) has been attributed to carbon-related radical impurities on the surface, which can arise from the decomposition of organic precursors such as this compound during synthesis. Therefore, UV-Vis absorption and PL spectroscopy can be used as sensitive probes for defects and surface chemistry in nanosized this compound.

X-ray Diffraction (XRD) Analysis for Phase Identification and Amorphous Nature

X-ray diffraction is the primary technique for determining the crystalline structure and phase purity of a material. This compound often exists in a poorly crystalline or X-ray amorphous state, particularly when synthesized via precipitation from aqueous solutions.

XRD patterns of amorphous materials lack the sharp, well-defined Bragg reflections characteristic of crystalline substances, instead showing broad, diffuse halos. This indicates the absence of long-range atomic order. Studies on Al(OH)(CH₃COO)₂ have shown that as-prepared powders can be amorphous or microcrystalline. The degree of crystallinity is highly dependent on the synthesis conditions, such as pH, temperature, and aging time. Upon heating, the material can undergo phase transitions, eventually forming various crystalline phases of alumina (B75360), which can be monitored by XRD. Therefore, XRD is essential for confirming the amorphous or crystalline nature of a given sample of this compound and for identifying any crystalline impurities.

Microscopic Techniques for Morphological and Nanostructure Characterization (e.g., Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), Field Emission Scanning Electron Microscopy (FESEM))

Microscopic techniques are vital for visualizing the morphology, size, and aggregation state of this compound particles.

Transmission Electron Microscopy (TEM) offers higher resolution, allowing for the characterization of the size and shape of individual nanoparticles. Studies on related aluminum oxyhydroxide (AlOOH) and aluminum hydroxide (Al(OH)₃) nanoparticles have revealed diverse morphologies, including nanorods, nanoplates, and polyhedral shapes, depending on the synthesis conditions. It is expected that this compound can also be synthesized with controlled nanostructures.

Field Emission Scanning Electron Microscopy (FESEM) provides higher resolution surface imaging than conventional SEM, making it suitable for detailed characterization of nanostructured materials.

These techniques are crucial for correlating the synthesis parameters with the resulting particle morphology, which in turn influences the material's properties and performance in various applications.

Mechanistic Investigations of Formation and Transformation Pathways

Ligand-Directed Condensation Mechanisms

The formation of aluminum diacetate hydroxide (B78521) from its precursors is significantly influenced by the directing role of the acetate (B1210297) ligand in condensation reactions. The reaction of aluminum isopropoxide with acetic acid, for instance, can yield two-dimensional aluminum diacetate hydroxide, Al(OH)(OAc)₂, at a reaction temperature of 353 K. acs.org In situ Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy has revealed that higher reaction temperatures promote the formation of bridging hydroxide (–OH) groups and bidentate acetate ligands. acs.org These chemical moieties are instrumental in guiding the formation of the resulting nanostructure. acs.org

The condensation process involves the initial formation of monomeric aluminum species which then undergo polymerization. In aqueous solutions, the hydrolysis of the neutral aluminum triacetate leads to a dynamic equilibrium between monoacetate, diacetate, and triacetate species. The presence of acetate can influence the formation of various polymeric aluminum structures. For example, the hydrolysis of Al³⁺ in the presence of acetate can lead to the formation of a dimeric cation, [(H₂O)₄Al(μ-OH)₂Al(H₂O)₄]⁴⁺. At higher acetate-to-aluminum ratios, acetate groups can attach to this dimer.

The coordination of the acetate ligand to the aluminum center plays a critical role in directing the condensation pathway. The formation of bridging –OH groups is a fundamental step in the self-assembly of these nanostructures. acs.org The bidentate coordination of the acetate ligand further stabilizes the growing polymer and influences its ultimate structure.

Self-Assembly Principles Governing Nanostructure Formation

The spontaneous organization of molecules into well-defined nanostructures is a key feature of this compound chemistry. The formation of two-dimensional (2D) nanostructures of [Al(OH)(OAc)₂]m is a prime example of this phenomenon. acs.org Theoretical calculations have shown that for an oligomer like [Al(OH)(OAc)₂]₈, a planar structure is more thermodynamically favorable than a linear one. acs.org This preference for a planar arrangement is a driving force in the self-assembly of 2D nanosheets.

The principles governing this self-assembly are rooted in the interplay of various non-covalent interactions, including hydrogen bonding and van der Waals forces, alongside the coordination chemistry of the aluminum center. The bridging hydroxide groups and the coordination modes of the acetate ligands are the primary directors of this assembly process. acs.org The formation of these ordered structures is a result of a delicate balance between the intrinsic properties of the this compound molecules and the external conditions of the synthesis, such as temperature and solvent.

The study of self-assembly in related systems, such as fatty acids on aluminum oxy-hydroxide surfaces, has also revealed the formation of highly ordered nanostructures. researchgate.net This suggests that the principles of ligand-directed self-assembly are a general feature of aluminum-oxygen-ligand systems.

Hydrolytic Speciation and Equilibria in Aqueous Systems

In aqueous solutions, this compound is part of a complex network of equilibria involving various hydrolyzed and condensed aluminum species. When aluminum triacetate is dissolved in water, it undergoes hydrolysis to form a mixture of basic hydroxide and acetate salts. wikipedia.org This results in a dynamic equilibrium where monoacetate, diacetate, and triacetate species coexist and interconvert. wikipedia.orgwikipedia.org

The pH of the solution plays a critical role in determining the dominant aluminum species. At lower pH values (around 3-4), specific aluminum-acetate complexes can form. As the pH increases, hydrolysis becomes more pronounced, leading to the formation of different, often less soluble, species. Potentiometric titrations and ²⁷Al NMR spectroscopy are powerful tools for studying these complex equilibria and determining the stability constants of the various species formed under different conditions.

The initial products of hydrolysis often include dimeric species such as [Al₂(OH)₂(H₂O)₈]⁴⁺. Further condensation can lead to the formation of larger oligomers. While the formation of the large tridecameric aluminum polycation, [Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺, is a well-known feature of aluminum hydrolysis, it is often not observed in acetate solutions.

Table 1: Key Aluminum Species in Aqueous Acetate Solutions

| Species Name | Chemical Formula | Coordination Environment | Typical ²⁷Al Chemical Shift (ppm) |

| Hexaaquaaluminum(III) | [Al(H₂O)₆]³⁺ | Octahedral (AlO₆) | ~0 |

| Aluminum-Acetate Complexes | [Al(CH₃COO)(H₂O)₅]²⁺, [Al(CH₃COO)₂(H₂O)₄]⁺ | Octahedral (AlO₆) | High-field shifts from 0 ppm |

| Dimeric Hydrolysis Products | [(H₂O)₄Al(μ-OH)₂Al(H₂O)₄]⁴⁺ | Octahedral (AlO₆) | Distinct resonances near the monomeric peak |

| Tetrahedral Aluminum Species | - | Tetrahedral (AlO₄) | 60 - 80 |

This table is generated based on data from various sources.

Reaction Kinetics of Acetate Ligand Exchange and Hydroxylation

The dynamics of acetate ligand exchange and hydroxylation at the aluminum center are fundamental to understanding the formation and reactivity of this compound. The exchange of ligands in aluminum complexes can be studied using techniques like ²⁷Al NMR, which can provide information on the rates of chemical exchange processes between different aluminum species in solution. rsc.org

The substitution of a hydroxide or other ligand for a water molecule in the inner-coordination sphere of the hexaaquaaluminum(III) ion, [Al(H₂O)₆]³⁺, can significantly weaken the bonds from aluminum to the remaining water molecules. dss.go.th This "labilizing effect" can influence the rate of subsequent ligand exchange and hydroxylation reactions. dss.go.th

The kinetics of ligand exchange are influenced by several factors, including the nature of the incoming and outgoing ligands, the charge and size of the metal center, and the solvent. For aluminum(III) complexes, the exchange of water molecules is a key elementary reaction. The activation parameters for these exchange reactions can be determined experimentally and compared with theoretical calculations to gain insight into the reaction mechanism. dss.go.th While direct kinetic data for acetate exchange on this compound is scarce, studies on related aluminum-ligand systems provide a framework for understanding these processes. The exchange of sulfate (B86663) and water ligands on the aluminum(III) ion has been shown to involve both dissociative and associative pathways, with the lifetimes of the coordinated species ranging from milliseconds to seconds. rsc.org

Computational Chemistry and Theoretical Modeling of Aluminum Diacetate Hydroxide Systems

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a robust computational method used to study the electronic structure and energetics of molecules. For systems related to aluminum diacetate hydroxide (B78521), DFT calculations can elucidate bonding characteristics, electron distribution, and thermodynamic properties. While specific DFT studies on aluminum diacetate hydroxide are not extensively documented in publicly available literature, the principles can be applied based on research on similar aluminum-containing compounds.

DFT has been effectively used to relax the structures of and calculate the electronic properties for various aluminum metal complexes. rdd.edu.iq Such calculations typically employ functionals like B3LYP to optimize molecular geometries and predict parameters such as bond lengths and angles. rdd.edu.iq For instance, in studies of other aluminum complexes, calculated bond lengths have shown good agreement with experimental data. rdd.edu.iq

The electronic properties that can be determined using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and stability of a molecule. rdd.edu.iq Time-dependent DFT (TD-DFT) can further be used to predict electronic excitation energies and simulate UV-Vis spectra. nih.gov

In the context of aluminum hydroxide, a component of this compound, DFT has been used to investigate its crystal and electronic band structures. mdpi.com These calculations have revealed that materials like the gibbsite and bayerite forms of aluminum hydroxide are insulators with significant band gaps. mdpi.com Such theoretical studies provide a foundational understanding of the electronic nature of the hydroxide component within the this compound structure.

Table 1: Representative Data from DFT Calculations on Related Aluminum Systems

| Parameter | Value | Compound/System | Reference |

| HOMO-LUMO Energy Gap | 2.8 - 5.88 eV | Suggested Aluminum Metal Complexes | rdd.edu.iq |

| Band Gap (Calculated) | 5.54 eV | Bayerite [Al(OH)₃] | mdpi.com |

| Band Gap (Calculated) | 5.27 eV | Gibbsite [Al(OH)₃] | mdpi.com |

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular dynamics (MD) simulations are instrumental in understanding the behavior of molecules in the solution phase, providing a dynamic picture of interactions with solvent molecules and other species. For this compound, MD simulations can model its dissolution, aggregation, and interaction with an aqueous environment.

A relevant study employed MD simulations to investigate the sol-gel conversion process of an aluminum carboxylate system. mdpi.com In this research, the Dreiding force field was used to model the interatomic interactions. mdpi.com The simulations were performed in both canonical (NVT) and constant-pressure, constant-temperature (NPT) ensembles to analyze the system's evolution over time. mdpi.com Such simulations can reveal key factors influencing the material's properties, such as the role of free volume and the mobility of water molecules in affecting fluidity. mdpi.com

Furthermore, MD simulations have been used to study aqueous solutions of alkali acetates, which, while not containing aluminum, provide a methodological framework for simulating acetate-containing solutions. aip.org These studies often utilize force fields like CHARMM and can examine properties such as ion-acetate interactions and activity coefficients at various concentrations. aip.org The insights from these simulations on the behavior of the acetate (B1210297) ion in solution are transferable to understanding its role in the context of this compound.

Table 2: Parameters and Ensembles Used in Relevant Molecular Dynamics Simulations

| Simulation Parameter | Details | System | Reference |

| Force Field | Dreiding | Aluminum Carboxylate System | mdpi.com |

| Ensemble | NVT and NPT | Aluminum Carboxylate System | mdpi.com |

| Force Field | CHARMM-compatible | Alkali-Acetate Solutions | aip.org |

| Concentrations | 0.03 M, 0.1 M, 1 M | Alkali-Acetate Solutions | aip.org |

This table highlights typical parameters and ensembles used in MD simulations of related systems, demonstrating the approach that could be applied to this compound.

Prediction of Conformational Preferences and Thermodynamic Stabilities

Computational methods can predict the most stable three-dimensional arrangements (conformers) of a molecule and its thermodynamic stability. For this compound, this would involve exploring the different possible orientations of the acetate and hydroxide ligands around the aluminum center.

Conformational analysis, often performed using DFT, can identify the lowest energy conformer of a molecule. nih.gov While specific studies on the conformational preferences of this compound are scarce, research on other molecules demonstrates the utility of this approach. For instance, in a study of dibenzylideneacetone (B150790) analogues, the trans-trans conformer was identified as the most stable. nih.gov A similar approach could be applied to this compound to determine the preferred spatial arrangement of its functional groups.

The thermodynamic stability of this compound can be assessed by calculating its formation energy and Gibbs free energy. These calculations provide insights into the spontaneity of its formation and its stability relative to other species.

Modeling of Metal-Ligand Interactions and Hydrogen Bonding Networks

Understanding the nature of the interactions between the aluminum ion and its acetate and hydroxide ligands, as well as the hydrogen bonding networks that may form, is crucial for a complete picture of this compound's chemistry.

The interaction between a metal ion and a ligand can be investigated using quantum chemical computations. chemrxiv.org For example, the binding energies of complexes can be calculated at high levels of theory, such as DLPNO-CCSD(T)/CBS, to quantify the strength of these interactions. chemrxiv.org Studies on the interaction of organic molecules with water clusters have shown that the most stable complexes often result from a combination of a strong hydrogen bond and secondary interactions. chemrxiv.org

In the context of this compound, both the Al-O bonds with the acetate and hydroxide groups and potential hydrogen bonds involving the hydroxide group and surrounding water molecules are of interest. DFT studies on transition metal complexes have demonstrated how hydrogen bonding can affect ligand binding and the dynamic behavior of the complex. rsc.org Similar computational approaches could be used to model the hydrogen bonding network in hydrated forms of this compound, providing insights into its structure and properties in an aqueous environment.

Thermal Transformations and Phase Evolution of Aluminum Diacetate Hydroxide Precursors

Decomposition Pathways and Gaseous Byproducts

The thermal decomposition of aluminum diacetate hydroxide (B78521) is a multi-step process that involves the sequential removal of its constituent groups and the release of various gaseous byproducts. The process can be analyzed using techniques like Thermogravimetric Analysis (TGA), which tracks mass loss as a function of temperature.

The decomposition typically proceeds through the following general stages:

Dehydration: The initial stage at lower temperatures involves the removal of the hydroxide group (-OH) as water (H₂O) vapor.

Deacetylation: As the temperature increases, the acetate (B1210297) groups (CH₃COO⁻) begin to decompose. This is the most complex stage, where multiple reactions can occur. The primary gaseous byproduct is often acetic acid (CH₃COOH).

Secondary Decomposition: The released acetic acid can further decompose at higher temperatures into other volatile products, such as acetone (B3395972) ((CH₃)₂CO), ketene (B1206846) (C₂H₂O), carbon dioxide (CO₂), and methane (B114726) (CH₄). The decomposition of metal acetates can be autocatalytic, where the released acetic acid catalyzes further breakdown.

The precise temperature ranges for these events and the exact composition of the gaseous byproducts depend on factors like the heating rate and the surrounding atmosphere. A representative pathway involves the initial loss of water followed by the breakdown of the acetate ligands, ultimately leaving behind an aluminum-oxygen residue that serves as the precursor to alumina (B75360) phases.

| Temperature Range (°C) | Mass Loss Event | Primary Gaseous Byproducts |

|---|---|---|

| 100 - 250 | Dehydration (Loss of -OH group) | Water (H₂O) |

| 250 - 400 | Primary Deacetylation | Acetic Acid (CH₃COOH) |

| > 400 | Secondary Decomposition & Residue Transformation | Acetone ((CH₃)₂CO), Carbon Dioxide (CO₂), Water (H₂O) |

Formation of Alumina Phases (e.g., Amorphous, Gamma-Alumina, Alpha-Alumina)

Following the decomposition of the organic and hydroxide components, the remaining aluminum oxide residue undergoes a series of phase transformations as the calcination temperature is increased. This evolution typically follows a well-established sequence from a disordered, amorphous state to progressively more stable, crystalline polymorphs of alumina.

Amorphous Alumina: Immediately after the decomposition of the acetate groups, typically at temperatures around 400-600°C, the resulting alumina is amorphous. This phase lacks long-range crystalline order and possesses a high surface area. Precursors obtained from the decomposition of aluminum acetate at 650°C have been identified as amorphous. mdpi.com

Gamma-Alumina (γ-Al₂O₃): As the temperature is raised to approximately 700-850°C, the amorphous material crystallizes into gamma-alumina, a metastable cubic phase. wikipedia.org Gamma-alumina is known for its high surface area, porosity, and surface acidity, making it a crucial material for catalysis and adsorption. Decomposition of aluminum acetate at 850°C can result in the formation of gamma-alumina. mdpi.com

Transitional Aluminas (e.g., Delta, Theta): With further heating, γ-Al₂O₃ transforms into other metastable transition phases, such as delta (δ-Al₂O₃) and theta (θ-Al₂O₃), at temperatures generally between 900°C and 1100°C. researchgate.netmdpi.com These phases represent intermediate structures as the material progresses towards its most stable form.

Alpha-Alumina (α-Al₂O₃): Finally, at temperatures typically exceeding 1100-1200°C, all transition phases convert to alpha-alumina, the most thermodynamically stable hexagonal phase of alumina (corundum). researchgate.netmdpi.com This transformation is irreversible and is accompanied by a significant reduction in surface area and an increase in density and hardness. For alumina derived from aluminum acetate, this alpha phase can form at temperatures as low as 900°C to 1100°C. mdpi.com

| Calcination Temperature (°C) | Predominant Alumina Phase | General Characteristics |

|---|---|---|

| 400 - 650 | Amorphous Alumina | Disordered, high surface area |

| 700 - 900 | Gamma-Alumina (γ-Al₂O₃) | Metastable, high porosity, catalytically active |

| 900 - 1100 | Delta (δ-Al₂O₃) / Theta (θ-Al₂O₃) Alumina | Intermediate metastable phases |

| > 1100 | Alpha-Alumina (α-Al₂O₃) | Thermodynamically stable, high density, low surface area |

Control of Calcination Parameters for Targeted Material Properties

The final properties of the alumina produced from aluminum diacetate hydroxide are not solely dependent on the peak calcination temperature but are also strongly influenced by other parameters of the thermal treatment process. Careful control of these parameters allows for the precise tailoring of the material's phase composition, surface area, pore size distribution, and crystal size.

Calcination Temperature: As detailed previously, temperature is the primary driver of phase transformations. Increasing the final calcination temperature leads to the formation of more stable alumina phases (e.g., from gamma to alpha) but also causes a significant decrease in specific surface area and porosity due to sintering. researchgate.net For instance, the surface area of alumina can decrease from over 200 m²/g at lower temperatures to less than 20 m²/g after transformation to the alpha phase. researchgate.net

Heating Rate: The rate at which the temperature is increased affects the kinetics of both decomposition and phase transformation. mdpi.com Higher heating rates can accelerate the transformation to more stable phases. researchgate.net For example, a faster heating rate can alter the relative percentages of gamma, delta, and theta phases present at an intermediate temperature like 1050°C. researchgate.net

Residence Time: The duration for which the precursor is held at the peak calcination temperature influences the completeness of the phase transformations. Longer residence times promote the growth of larger crystals and can ensure a more complete conversion to the thermodynamically stable alpha phase at a given temperature.

Atmosphere: The composition of the gas surrounding the sample during calcination can influence the decomposition pathway and final properties. The presence of water vapor, for example, can affect the dehydroxylation steps and the resulting surface chemistry of the alumina.

By manipulating these variables, it is possible to produce alumina with a wide range of properties from the same this compound precursor.

| Parameter | Effect of Increase | Resulting Material Properties |

|---|---|---|

| Temperature | Promotes conversion to more stable phases (γ → δ → θ → α) | Decreased surface area, increased crystal size, higher density |

| Heating Rate | Can accelerate phase transformations | Alters the proportion of transition phases at a given temperature |

| Residence Time | Allows for more complete phase conversion and crystal growth | Larger crystallites, potentially lower surface area |

| Atmosphere | Influences decomposition reactions and surface chemistry | Can affect surface hydroxyl groups and purity |

Advanced Materials Science Applications and Catalysis by Aluminum Diacetate Hydroxide

Precursors for High-Purity Aluminum Oxide Materials

Aluminum diacetate hydroxide (B78521) is a valuable precursor for synthesizing various phases of aluminum oxide (alumina, Al₂O₃). Through controlled thermal decomposition, it can be transformed into high-purity alumina (B75360) materials with tailored properties for specific applications.

The thermal treatment of aluminum diacetate hydroxide, Al(OH)(CH₃COO)₂, is an effective method for producing mesoporous transition aluminas, which are valued for their high surface area. The decomposition process yields different phases of alumina as the temperature is increased. Heating the crystalline precursor initially leads to the formation of gamma-alumina (γ-Al₂O₃) at approximately 300°C. scielo.br As the temperature is raised, further phase transitions occur.

The process results in aluminas with significant surface area, particularly in the temperature range of 700°C to 1100°C. The maximum surface area is achieved at 900°C, yielding delta-alumina (δ-Al₂O₃) with a specific surface area of 198 m²/g. scielo.br These high-surface-area materials are crucial for applications in catalysis and adsorption.

| Calcination Temperature (°C) | Resulting Alumina Phase | Specific Surface Area (m²/g) |

|---|---|---|

| 300 | Gamma (γ) | - |

| 750 | Delta (δ) | - |

| 900 | Delta (δ) | 198 |

| 1000 | Delta (δ) | 152 |

| 1100 | Alpha (α) | 39 |

| 1500-1550 | Alpha (α) | 7 |

For applications requiring high hardness, thermal stability, and chemical inertness, such as in refractories and advanced structural components, the alpha-phase of alumina (α-Al₂O₃) is the most desired crystalline form. This compound serves as an effective precursor for producing α-Al₂O₃ at relatively moderate temperatures.

The transformation to α-Al₂O₃ begins at approximately 1050°C. scielo.br Complete conversion to pure α-Al₂O₃ can be achieved by heating aluminum acetate (B1210297) precursors to around 1100°C. researchgate.net Upon formation at 1050°C, further heating to higher temperatures, up to 1550°C, promotes sintering and coalescence of the α-Al₂O₃ crystals, which is a necessary step for densifying the ceramic material for structural applications. scielo.br The use of aluminum acetate as a precursor provides an alternative route for synthesizing crystalline, nanophase alumina powders. researchgate.net

Engineering of 2D Nanostructures for Functional Materials

Two-dimensional (2D) nanomaterials are of great interest in materials science for their wide-ranging potential applications. This compound is central to the synthesis of 2D nanostructures through a simple and scalable nonaqueous sol-gel route. acs.org

In this method, 2D macromolecules of aluminum hydroxide acetate, [Al(OH)(OAc)₂]m, are prepared at mild temperatures and ambient pressure. acs.org The formation and self-assembly of these planar nanostructures are directed by the coordination modes of the organic ligands and the presence of bridging hydroxide (OH⁻) groups. acs.org In-situ Fourier transform infrared (FTIR) measurements and density functional theory (DFT) calculations have shown that a planar oligomer structure is more thermodynamically favorable than a linear one. acs.org This ligand-directed anisotropic condensation presents a novel pathway for designing functional 2D nanomaterials. acs.org

| Parameter | Condition | Resulting Structure |

|---|---|---|

| Synthesis Method | Nonaqueous Sol-Gel | 2D Al(OH)(OAc)₂ Nanostructures |

| Reaction Temperature | ~353 K (80°C) | |

| Key Structural Directors | Bridging OH⁻ groups and acetate ligand coordination |

Role in Sol-Gel Synthesis of Complex Oxide Materials

The sol-gel process is a versatile chemical solution method used to produce a wide variety of ceramic and glass materials, including complex multi-component oxides. In these syntheses, molecular precursors are dissolved in a solvent, and through hydrolysis and condensation reactions, they form a "sol" (a colloidal suspension of solid particles in a liquid) which then evolves into a "gel" (a solid three-dimensional network).

This compound can function as the aluminum precursor in the sol-gel synthesis of complex or mixed-metal oxides. Three main classes of precursors are typically used for alumina-containing sols: aluminum alkoxides, inorganic aluminum salts, and aluminum oxide hydroxides. mdpi.com this compound fits within this context, providing a soluble and reactive source of aluminum that can be integrated into a multi-component system alongside other metal precursors (e.g., alkoxides or salts of silicon, titanium, zirconium, etc.). Upon gelation and subsequent calcination, the this compound component is converted to aluminum oxide, which is incorporated into the final complex oxide lattice. This allows for the synthesis of advanced materials with precisely controlled stoichiometry and homogeneity at the molecular level.

Catalytic Applications of Aluminum Acetate Complexes

Aluminum compounds are well-established as effective Lewis acid catalysts in a multitude of organic reactions. wikipedia.org Their utility stems from the electron-deficient nature of the aluminum center, which can accept an electron pair from a substrate, thereby activating it for subsequent transformation. wikipedia.org Organoaluminum reagents, including aluminum acetate complexes, are recognized as strong Lewis acids that can promote reactions under mild conditions. sci-hub.box

Aluminum acetate complexes can catalyze a range of fundamental carbon-carbon bond-forming reactions through Lewis acid activation. wikipedia.org

Alkylation and Friedel-Crafts Reactions: The Friedel-Crafts reaction is a classic example of Lewis acid catalysis, used to attach alkyl or acyl substituents to an aromatic ring. wikipedia.orgmt.com In these reactions, the aluminum-based Lewis acid coordinates to an alkyl or acyl halide. mt.com This coordination enhances the electrophilicity of the carbon attached to the halogen, facilitating the generation of a carbocation or a related electrophilic species. mt.com This electrophile is then attacked by the electron-rich aromatic ring, leading to substitution. mt.com While aluminum chloride (AlCl₃) is a traditional catalyst, other aluminum complexes can perform this role. nih.govrsc.org

Allylation: Lewis acid-mediated allylation reactions involve the addition of an allyl group to an electrophile. The Lewis acid activates the electrophile, making it more susceptible to nucleophilic attack by an allylating agent.

Cycloaddition: In cycloaddition reactions, such as the Diels-Alder reaction, Lewis acids play a crucial role in accelerating the process and controlling its selectivity. wikipedia.org The aluminum catalyst coordinates to the dienophile (the 2π-electron component), withdrawing electron density and lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org This enhances the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene (the 4π-electron component), thereby increasing the reaction rate. wikipedia.orgsci-hub.box

Catalytic Hydrogenation and Hydroamination Reactions

While specific studies detailing the use of this compound as a primary catalyst in hydrogenation and hydroamination reactions are not extensively documented in publicly available research, the inherent Lewis acidic nature of aluminum compounds suggests a potential role in these catalytic processes. Aluminum compounds, in general, can act as catalysts in various organic transformations. In the context of hydrogenation, aluminum oxide, a related compound, is widely used as a catalyst support for active metals like platinum, palladium, and nickel in processes such as hydrogenation, hydrogenolysis, and hydrotreating. The support material can influence the catalytic activity of the active metal sites.

Catalytic hydrogenation is a crucial industrial process for the saturation of unsaturated bonds, and it typically relies on transition metal catalysts. libretexts.orglibretexts.org The mechanism involves the activation of hydrogen on the metal surface and its subsequent addition to the substrate. libretexts.org

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is an atom-economical method for synthesizing amines. This reaction is often catalyzed by late transition metals. acs.org While direct catalysis by this compound is not well-documented, the Lewis acidity of the aluminum center could potentially activate unsaturated substrates towards nucleophilic attack by amines.

Ring-Opening Polymerization Processes

Aluminum complexes have demonstrated significant catalytic activity in the ring-opening polymerization (ROP) of cyclic esters, a key method for producing biodegradable polyesters. researchgate.netgoogle.com Various aluminum compounds, including alkoxides and alkyls, are effective initiators for the ROP of lactides and other cyclic esters. researchgate.netillinois.edu The catalytic activity and stereoselectivity of these polymerizations are influenced by the ligands attached to the aluminum center. google.comresearchgate.net

The mechanism of ROP initiated by aluminum alkoxides typically involves the coordination of the cyclic ester to the aluminum center, followed by nucleophilic attack of the alkoxide group on the carbonyl carbon of the ester, leading to ring opening and chain propagation. The structure of the aluminum complex, including its coordination geometry, plays a crucial role in determining the polymerization kinetics and the properties of the resulting polymer, such as molecular weight and polydispersity. researchgate.netresearchgate.net

Catalytic Activity of Aluminum Complexes in Ring-Opening Polymerization

| Catalyst | Monomer | Polymerization Conditions | Molecular Weight (Mn, g/mol) | Polydispersity Index (PDI) | Stereoselectivity (Pm) |

|---|---|---|---|---|---|

| Salen-type Aluminum Complex | rac-lactide | Toluene, 70 °C | Varies with catalyst structure | Narrow | Slightly isotactic to atactic |

| Pincer Aluminum Complex | lactides | - | 57,000 | 1.15 | - |

| β-diketiminate Aluminum Complex | ε-caprolactone | - | - | 1.66–3.74 | - |

This table presents representative data on the catalytic performance of different types of aluminum complexes in the ring-opening polymerization of cyclic esters, highlighting the influence of the catalyst structure on the resulting polymer properties. researchgate.netresearchgate.net

CO2 Insertion Reactions and Copolymerization Catalysis

The utilization of carbon dioxide (CO2) as a C1 building block in chemical synthesis is a significant area of research aimed at sustainable chemistry. Aluminum-based catalysts have emerged as effective promoters for the fixation of CO2, particularly in the synthesis of cyclic carbonates from epoxides. illinois.edu This reaction represents a form of copolymerization where CO2 is inserted into the epoxide ring. The Lewis acidity of the aluminum center is key to activating the epoxide, making it susceptible to nucleophilic attack. illinois.edu

While there is a lack of specific studies on the reaction of aluminum diacetate with CO2 researchgate.net, the general mechanism for CO2 insertion into metal-element bonds is a fundamental step in many catalytic cycles for CO2 valorization. nih.govresearchgate.net For aluminum catalysts in epoxide/CO2 copolymerization, the process often involves the coordination of the epoxide to the aluminum center, followed by ring-opening and subsequent insertion of CO2 to form a metal carbonate, which then propagates the polymer chain. illinois.edu

Influence of Amorphous Aluminum Compounds in Catalytic Systems

Amorphous aluminum compounds, including amorphous aluminum hydroxide and alumina, play a significant but complex role in catalysis. guidechem.com Unlike their crystalline counterparts, amorphous materials lack long-range ordered structures, which can lead to unique surface properties and reactivity. nih.gov Amorphous aluminum compounds can be intentionally synthesized or may form as byproducts during the preparation of crystalline aluminas.

The high reactivity of amorphous aluminum compounds can be advantageous in certain catalytic applications. For instance, in petroleum refining, amorphous aluminum compounds have shown promise in the upgrading of heavy oils. guidechem.com The disordered structure can provide a high concentration of accessible active sites. However, the lack of a well-defined structure can also present challenges in characterizing and understanding the catalytic behavior at a molecular level. nih.gov The thermal stability of amorphous aluminum compounds is another critical factor, as they can undergo phase transformations at elevated temperatures, which may alter their catalytic performance.

Correlation Between Coordination States and Catalytic Performance

The catalytic performance of aluminum-based catalysts is intrinsically linked to the coordination environment of the aluminum center. youtube.comgoogle.com Aluminum(III) can adopt various coordination numbers, most commonly four, five, and six, depending on the ligands and the reaction conditions. google.comgoogle.com This coordination state influences the Lewis acidity of the aluminum center, which is a primary determinant of its catalytic activity.

Adsorption Phenomena on this compound Modified Surfaces

Surfaces modified with aluminum hydroxide, a compound closely related to this compound, have demonstrated significant efficacy in the adsorption of heavy metal ions from aqueous solutions. illinois.edubhu.ac.in Cadmium (Cd(II)), a toxic heavy metal, is a common target for removal from wastewater. The adsorption capacity of aluminum hydroxide-based materials is attributed to the presence of surface hydroxyl groups (Al-OH) that can act as active sites for the binding of metal ions. bhu.ac.innih.gov

The mechanism of cadmium adsorption on these surfaces can involve several processes, including surface complexation, ion exchange, and electrostatic interactions. bhu.ac.in The pH of the solution is a critical parameter influencing the adsorption process, as it affects both the surface charge of the adsorbent and the speciation of the metal ions in the solution. nih.gov Studies have shown that modifying materials like attapulgite (B1143926) with aluminum hydroxide prepared from basic aluminum acetate can significantly enhance their cadmium adsorption capacity due to an increased specific surface area and a greater number of active hydroxyl groups. illinois.edu

Cadmium Adsorption on Aluminum Hydroxide-Modified Surfaces

| Adsorbent | Initial Cd(II) Concentration | pH | Adsorption Capacity (mg/g) | Kinetic Model | Isotherm Model |

|---|---|---|---|---|---|

| Aluminum hydroxide-modified attapulgite | Variable | 7 (optimal) | 5.55 - 12.95 (at 293-313 K) | Pseudo-second-order | Freundlich |

| Aluminum oxide | Variable | Increases with pH | Decreases with adsorbent dose | Pseudo-second-order | Freundlich and Langmuir |

| Aluminum (hydr)oxide on cation exchange resin | 10 mg/L (optimal) | 6.54 (optimal) | 10 | Pseudo-second-order | Freundlich |

This table summarizes key findings from various studies on the adsorption of cadmium by aluminum hydroxide-based materials, illustrating the influence of experimental conditions on adsorption performance. illinois.edunih.gov

Anion Adsorption (e.g., Fluoride) and Surface Acetate Anion Interactions

The surface chemistry of this compound makes it an effective adsorbent for anions like fluoride (B91410). The adsorption mechanism is primarily driven by ion exchange and interactions with surface functional groups.

Research indicates that both surface acetate and hydroxide groups play crucial roles in the removal of fluoride from aqueous solutions. The fluoride ions can replace the hydroxide groups and acetate anions on the surface of the this compound. Studies on amorphous aluminum hydroxide have shown that the adsorption process is spontaneous and exothermic.

The effectiveness of fluoride adsorption is influenced by several factors, including pH, initial fluoride concentration, and temperature. The kinetic data for this process are often well-described by a pseudo-second-order model, and the adsorption behavior can be modeled using the Langmuir isotherm, which suggests a monolayer adsorption. This indicates a finite number of binding sites on the adsorbent's surface.

Key Research Findings on Fluoride Adsorption by Amorphous Aluminum Hydroxide

| Parameter | Finding | Reference |

|---|---|---|

| Adsorption Model | Langmuir model provides a good fit for the adsorption data. | |

| Kinetics | The kinetic data align well with a pseudo-second-order model. | |

| Thermodynamics | The adsorption process is feasible, spontaneous, and exothermic. |

| Mechanism | Surface acetate and hydroxide groups are key to the fluoride removal process. | |

This table is generated based on data from studies on amorphous aluminum hydroxide, which provides insights into the potential behavior of this compound.

Formulation in Polymer and Coating Systems

In the realm of polymer science, this compound functions as a versatile additive, notably as a crosslinking agent. Crosslinking agents create covalent bonds between polymer chains, forming a three-dimensional network that enhances the material's mechanical strength, thermal stability, and chemical resistance.

Metal salts like this compound can induce crosslinking through several mechanisms:

Coordination Bond Formation: The aluminum ion can interact with electron-donating atoms (like oxygen or nitrogen) within the polymer chains to form coordination bonds.

Ionic Crosslinking: Charged groups on the polymer can interact with the aluminum ions to form ionic bonds.

The effectiveness of the crosslinking process is influenced by the characteristics of the metal ion, the availability of functional groups on the polymer, and environmental conditions such as pH and temperature. For instance, aluminum compounds can be used as crosslinking agents for novolac-type phenol (B47542) resins by heating them with an alkaline catalyst. This modification improves properties like water resistance.

Mechanisms of Dye Fixation in Advanced Textile Processes

This compound is employed as a mordant in the textile industry to improve the fastness of dyes on fibers, particularly cotton. A mordant is a substance that forms a coordination complex with the dye molecule, which then attaches to the fabric, leading to more durable and vibrant colors.

The mechanism of dye fixation involves the aluminum ion acting as a bridge between the dye and the fiber. The aluminum forms coordination complexes with both the dye molecules and the functional groups on the textile fibers. This creates a stable link that firmly binds the dye to the fabric, preventing it from washing out or fading easily.

The use of aluminum-based mordants can also influence the final shade and intensity of the color by altering the chemical environment during the dyeing process. For cellulose (B213188) fibers like cotton, which can be difficult to dye, using a mordant like aluminum acetate is a crucial step to ensure the dye fixes properly. Research has shown that pretreating cotton with substances like tannic acid can enhance the adsorption of aluminum, which in turn improves the dyeing effect.

Environmental Chemistry and Speciation of Aluminum Diacetate Hydroxide

Formation and Stability of Aluminum-Organic Complexes in Aqueous Environments

The interaction between aluminum and naturally occurring organic ligands is a critical aspect of its environmental chemistry. In aqueous environments, aluminum ions readily form complexes with organic matter, which significantly alters their chemical behavior and bioavailability.

Humic and fulvic acids, which are abundant in soils and natural waters, are particularly important in complexing aluminum. taylorfrancis.com These substances are rich in oxygen-containing functional groups, such as carboxyl and phenolic hydroxyl groups, which provide strong binding sites for polyvalent cations like aluminum. taylorfrancis.com The formation of these aluminum-organic complexes is a key factor in the eluviation and transport of aluminum in soils. taylorfrancis.com

The stability of these complexes is a crucial factor. For instance, studies on the coordination of aluminum with ethylenediaminetetraacetate (B1237979) (EDTA), a strong chelating agent, show that the AlEDTA- complex is highly stable in aqueous solutions, with the aluminum ion typically in an octahedral coordination. nih.gov This strong chelation influences the bioactivity and kinetics of aluminum in the environment. nih.gov Research into other synthetic ligands has also demonstrated the formation of stable aluminum complexes. For example, specific polydentate chelators can form highly stable ternary complexes with aluminum and fluoride (B91410) ions in aqueous solutions. nih.gov

The synthesis of various aluminum complexes with redox-active organic ligands has provided further insight into their formation. Depending on the starting materials and reaction conditions, different coordination numbers and structures can be achieved, such as five-coordinate bis-ligand complexes or four-coordinate mono-ligand complexes. acs.org The geometry around the aluminum center in these complexes, which can range from distorted trigonal bipyramidal to tetrahedral, influences their stability and reactivity. acs.org

Table 1: Examples of Aluminum-Organic Complexes and Their Significance

| Complex/Ligand Type | Interacting Aluminum Species | Environment/Context | Significance |

|---|---|---|---|

| Humic/Fulvic Acids | Al³⁺ and its hydrolysis products | Soils, Natural Waters | Increases aluminum solubility and mobility; reduces toxicity. taylorfrancis.com |

| EDTA (Ethylenediaminetetraacetate) | Al³⁺ | Aqueous Solutions | Forms highly stable AlEDTA⁻ complexes, affecting bioavailability. nih.gov |

| Pentadentate Ligands | Al³⁺ | Laboratory/Aqueous Systems | Forms stable ternary complexes, for example with fluoride. nih.gov |

| Redox-Active Formazanate Ligands | Al³⁺ | Synthetic Chemistry | Forms stable five-coordinate or four-coordinate complexes. acs.org |

Role in Aluminum Mobilization and Speciation in Natural Systems